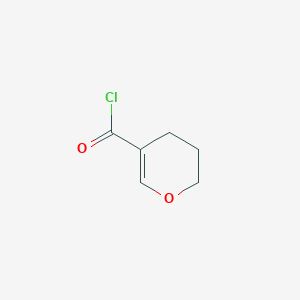
3,4-Dihydro-2H-pyran-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-pyran-5-carbonyl chloride is an organic compound with a heterocyclic structure It is a derivative of 3,4-dihydro-2H-pyran, where a carbonyl chloride group is attached to the fifth carbon of the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process, given the hazardous nature of phosgene.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dihydro-2H-pyran-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
3,4-Dihydro-2H-pyran-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学的研究の応用
3,4-Dihydro-2H-pyran-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
作用機序
The mechanism of action of 3,4-dihydro-2H-pyran-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, lacking the carbonyl chloride group.
3,4-Dihydro-2H-pyran-5-carboxylic acid: The hydrolysis product of 3,4-dihydro-2H-pyran-5-carbonyl chloride.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions
特性
CAS番号 |
98198-84-6 |
|---|---|
分子式 |
C6H7ClO2 |
分子量 |
146.57 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2 |
InChIキー |
NKRMUZWBOIRPJG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=COC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















